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Introduction and Molecular Biology

MET exon 14 skipping (METex14) represents a significant oncogenic driver in 3-5% of non-small cell

lung cancer (NSCLC) cases, with particular prevalence in sarcomatoid carcinoma (13%) and

adenosquamous subtypes [1] [2] [3]. This mutation encompasses diverse genomic alterations—including

point mutations, insertions, deletions, and complex indels—that converge on the disruption of MET exon 14

splicing, ultimately resulting in a truncated MET receptor with enhanced oncogenic potential [2] [3].

The molecular consequence of METex14 is the deletion of the juxtamembrane domain containing critical

regulatory elements: (1) Y1003, the binding site for E3 ubiquitin ligase CBL, and (2) S985, a protein kinase

C phosphorylation site that negatively regulates MET kinase activity [1] [2] [3]. Loss of these domains

impairs receptor ubiquitination and degradation, leading to prolonged MET signaling and sustained

activation of downstream oncogenic pathways despite maintaining ligand dependency [4] [2].

Table 1: Key Molecular Characteristics of METex14 in NSCLC

Characteristic Details
Clinical/Therapeutic
Implications

Incidence 3-5% of NSCLC (up to 13% in sarcomatoid
carcinoma) [1] [2] [3]

Screening recommended in all
advanced NSCLC
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Characteristic Details
Clinical/Therapeutic
Implications

Mutation Types Point mutations, indels affecting splice

donor/acceptor sites, polypyrimidine tract [1]
[3]

Requires comprehensive

detection methods

Regulatory
Domain Loss

Y1003 (CBL binding), S985 (PKC
phosphorylation site) [1] [2] [3]

Impaired degradation and
enhanced signaling

Ligand
Dependency

Maintains HGF dependence for activation [4] Microenvironment influences
tumor behavior

Common Co-
alterations

TP53 (24-43%), PIK3CA (9%), CDKN2A/B
loss (20-26%), MET amplification (11%) [5]

[1]

Potential resistance
mechanisms

Detection Methodologies and Technical Approaches

DNA-Based NGS Approaches

DNA-based next-generation sequencing panels target MET exon 14 sequences and flanking intronic

regions to identify mutations affecting splice donor (intron 14) and acceptor (intron 13) sites [5] [1]. While

comprehensive for point mutations and small indels, these methods can miss approximately 25% of

METex14 variants, particularly large deletions where primers localize within deleted regions [5]. Both

amplicon-based and hybrid capture-based NGS approaches are employed, with the latter demonstrating

superior sensitivity for detecting larger structural variants [3].

RNA-Based NGS and Complementary Techniques

RNA-based NGS directly detects the aberrant splicing event by identifying transcripts lacking exon 14,

demonstrating higher sensitivity (4.2% vs. 1.3% detection rate) compared to DNA sequencing [2]. This

approach captures the functional consequence of diverse genomic alterations at the transcript level.
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Fragment analysis provides an orthogonal detection method, using FAM-labeled primers to amplify intronic

sequences flanking MET exon 14, with aberrant fragment sizes indicating deletions or insertions that require

subsequent Sanger sequencing characterization [5].
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Figure 1: Comprehensive METex14 Detection Workflow combining DNA and RNA-based methods [5] [2]

Detailed Fragment Analysis Protocol

The fragment analysis protocol enables detection of large deletions that may be missed by standard NGS [5]:

Primer Design: FAM-labeled primers flank MET exon 14 boundaries
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5' boundary: EX14_5F fam-CGTCGATTCTTGTGTGCTGT / EX14_5R

CGGGCACTTACAAGCCTATC
3' boundary: EX14_3F fam-GGCTTGTAAGTGCCCGAAGT / EX14_3R

CAACAATGTCACAACCCACTG
PCR Amplification: HotStar Taq DNA polymerase with 35 cycles (95°C 30s, 58°C 30s, 72°C 45s)

Fragment Separation: 3730xl DNA Analyzer with GeneScan 400HD ROX size standard
Data Analysis: GeneMapper software with expected fragments of 198bp (5') and 148bp (3')

Limit of Detection: 10% variant allele frequency [5]

Table 2: Comparison of METex14 Detection Methodologies

Method Principle Advantages Limitations Sensitivity

DNA-
Based
NGS

Targets genomic
regions flanking

MET exon 14 [5] [1]

Detects specific
mutation types;

identifies co-occurring
genomic alterations

[5]

Misses large deletions;
may not predict

functional splicing
outcome [5]

~75% detection
rate for

METex14
variants [5]

RNA-
Based
NGS

Direct detection of

exon 14 skipped
transcripts [5] [2]

Functional readout;

captures diverse
mutation types

converging on same
splice defect [2]

RNA quality

requirements; more
complex workflow [5]

4.2% detection

rate in NSCLC
(vs 1.3% for

DNA) [2]

Fragment
Analysis

PCR fragment size
deviation indicates

indels [5]

Detects large
deletions; orthogonal

validation method [5]

Requires Sanger
sequencing for

characterization; semi-
quantitative [5]

10% limit of
detection [5]

IHC MET protein
overexpression [2]

Rapid; widely
available; semi-

quantitative [2]

Does not distinguish
METex14 from other

MET alterations [2]

Variable; used
for initial

screening [2]

Signaling Pathways and Transcriptional Networks

METex14 activates canonical downstream signaling pathways including RAS-RAF-MEK-ERK and

PI3K-AKT-mTOR through phosphorylation of Y1234/Y1235 in the activation loop and Y1349/Y1356 in
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the docking domain [1] [3]. Recent research has revealed that METex14 exhibits distinct signaling properties

compared to wild-type MET, including enhanced and sustained pathway activation and ligand-

dependent signaling amplification [4].

A comprehensive transcriptomic analysis of METex14 signaling identified a core regulatory network of

influential transcription factors including ETS1, FOSL1, and SMAD3 that coordinate the expression of

genes driving migration and invasion [4]. This network was constructed using:

Transcriptomic Data: 206 lung cancer cell lines from Cancer Cell Line Encyclopedia
Network Modeling: CoRegNet algorithm identifying 502 key regulators of 4,143 target genes

Validation: siRNA silencing confirmed regulatory relationships between ETS1/FOSL1/SMAD3 and
target genes (VIM, NOG, SERPINE2, etc.) [4]
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Figure 2: METex14 Signaling Pathways and Transcriptional Network [1] [4]

Molecular Heterogeneity and Subtyping

Recent comprehensive transcriptomic profiling has revealed significant heterogeneity in METex14 NSCLC,

enabling classification into four distinct molecular subtypes with unique biological characteristics and

clinical outcomes [6]:
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MET-Driven Subtype: Characterized by highest MET variant allele frequency, MET overexpression,

enrichment of cell cycle and DNA replication pathways, immunosuppressive microenvironment with

Treg infiltration and cancer-associated fibroblasts. Associated with worst prognosis but potentially

better response to MET inhibitors [6].

Immune-Activated Subtype: Features enriched immune-related pathways (MHC class II,

innate/adaptive immunity), tertiary lymphoid structures, spatial co-option of PD-L1+ cancer cells and

GZMK+ CD8+ T cells. Demonstrates most favorable long-term survival (100% 3-year DFS) [6].

FGFR-Activated Subtype: Defined by FGFR pathway enrichment and FGFR2 overexpression,

suggesting potential for combination targeted therapies [6].

Bypass-Activated Subtype: Displays activation of multiple alternative signaling pathways (NOTCH,

FGFR, PI3K-AKT, ERBB2), potentially contributing to innate resistance mechanisms [6].

Therapeutic Approaches and Clinical Outcomes

MET Tyrosine Kinase Inhibitors

MET-TKIs are categorized into three classes based on their binding mechanisms and specificity [2]:

Type I MET-TKIs (ATP-competitive) are further subdivided into:

Type Ia (Crizotinib): Multi-targeted inhibitor with activity against MET, ALK, ROS1

Type Ib (Capmatinib, Tepotinib): Highly selective MET inhibitors with reduced off-target effects

Type II MET-TKIs (Cabozantinib, Merestinib): Target alternative conformation of MET kinase domain

with multi-kinase inhibitory activity.

Type III MET-TKIs (Tivantinib): Non-ATP competitive inhibitors currently in clinical development.

Table 3: Clinical Efficacy of MET-TKIs in METex14 NSCLC
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MET-TKI Class Trial
Sample
Size

ORR
Median
PFS

Common Adverse
Events

Crizotinib Type

Ia

PROFILE

1001 [2]

65 32% 7.3

months

Edema (51%), visual

impairment (45%),
nausea (41%)

Crizotinib Type
Ia

AcSe [2] 25 12% (40%
at 2 cycles)

3.6
months

Similar to above

Capmatinib Type
Ib

GEOMETRY-
mono [2]

NA NA NA Under investigation

Tepotinib Type
Ib

VISION [3] NA NA NA Under investigation

Cabozantinib Type
II

Case series [3] Limited Stable
disease

reported

NA Typical TKI profile

Immunotherapy and Novel Combinations

METex14 NSCLC demonstrates high PD-L1 expression (>50%) in 41-67% of cases, creating a potential

rationale for immune checkpoint inhibitors [5] [1]. However, clinical outcomes with single-agent ICI have

been variable, with reported ORR of 30% and median PFS of 4 months [5]. Response to immunotherapy

does not appear to correlate strongly with PD-L1 status, though smokers demonstrate better responses to

ICIs [5].

The heterogeneity in ICI response aligns with molecular subtyping, where Immune-Activated subtype

shows features associated with ICI sensitivity (TLS, CD8+ T cells, PD-L1 spatial co-option), while MET-

Driven subtype exhibits an immunosuppressive microenvironment potentially resistant to ICIs [6].

Novel therapeutic strategies emerging from basic research include MEK inhibitor combinations

(Trametinib + Capmatinib) that demonstrate synergistic inhibition of the RAS-ERK pathway and

downstream transcriptional effectors in METex14 models [4].
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Future Directions and Research Applications

The heterogeneity of METex14 NSCLC necessitates molecular subtype-guided therapeutic strategies. For

drug development, several key areas emerge:

Biomarker Development: Subtype-specific classifiers for patient stratification [6]

Combination Therapies: MET-TKIs with MEK inhibitors or immunotherapy based on subtype [4] [6]
Novel Target Identification: FGFR2 in FGFR-Activated subtype; NOTCH pathway in Bypass-

Activated subtype [6]
Ligand-Targeted Approaches: HGF-MET axis disruption given maintained ligand dependency [4]

For preclinical modeling, the transcriptional network mapping approach using CoRegNet provides a

framework for identifying master regulators in other oncogene-addicted cancers, potentially revealing new

therapeutic targets and combination strategies beyond direct kinase inhibition [4].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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